molecular formula C21H21N3O4 B2568149 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 877803-19-5

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2568149
CAS No.: 877803-19-5
M. Wt: 379.416
InChI Key: UEQKOLCVHNJBEI-UHFFFAOYSA-N
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Description

The compound 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (CAS: 877803-19-5) is a diaryl pyrimidine derivative characterized by:

  • A pyrimidine core substituted with an amino group at position 2 and a 2-methoxyphenoxy group at position 4.
  • A phenol moiety at position 5, modified with a 2-methylprop-2-en-1-yl (prenyl) ether group .

This structure combines hydrogen-bonding capability (via the amino and phenol groups) with lipophilicity (via the prenyl and methoxyphenoxy groups), making it a candidate for targeting hydrophobic binding pockets in proteins.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)12-27-14-8-9-15(16(25)10-14)20-19(11-23-21(22)24-20)28-18-7-5-4-6-17(18)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQKOLCVHNJBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenol and methoxyphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include quinones, reduced pyrimidine derivatives, and substituted phenol compounds. These products can be further utilized in various chemical and biological studies.

Scientific Research Applications

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

highlights diaryl pyrimidines like AP-NP , AP-3-OMe-Ph , and AP-4-Me-Ph , which share the pyrimidine core but differ in substituents:

Compound Pyrimidine Substituents Phenol Substituent Key Findings
Target Compound 2-Amino, 5-(2-methoxyphenoxy) Prenyl ether Not yet tested; predicted membrane permeability due to prenyl group
AP-NP 2-Amino, 5-(naphthalen-2-yl) None Binds hACE2-S protein interface (ΔG = -8.9 kcal/mol)
AP-3-OMe-Ph 2-Amino, 5-(3-methoxyphenyl) None Moderate binding affinity (ΔG = -7.2 kcal/mol)
AP-4-Me-Ph 2-Amino, 5-(p-tolyl) None Lower activity due to lack of methoxy group

Key Differences :

  • The 2-methoxyphenoxy group in the target compound may enhance π-π stacking compared to AP-3-OMe-Ph’s 3-methoxyphenyl group.

Substituted Benzyl/Phenyl Ether Variants

, and 14 describe analogs with halogenated or fluorinated benzyl groups:

Compound (CAS/ID) Phenol Substituent Key Properties
Target Compound (877803-19-5) Prenyl ether High hydrophobicity; metabolically labile
898923-44-9 () 3,4-Dichlorobenzyloxy Increased logP (~5.0); potential toxicity due to Cl
BH26533 (896831-97-3) 2-Chloro-6-fluorobenzyloxy Trifluoromethyl group enhances stability; logP ~5.1
899384-92-0 () 4-Fluorobenzyloxy Improved metabolic stability (logP ~4.7)

Key Differences :

  • The prenyl group in the target compound offers steric bulk that may hinder binding in tight pockets, whereas halogenated benzyl groups (e.g., 3,4-dichlorobenzyloxy) provide stronger van der Waals interactions but higher toxicity risks .
  • Fluorine substitution (e.g., 4-fluorobenzyloxy) balances metabolic stability and bioavailability, a feature absent in the target compound .

Comparison with Clinically Approved Pyrimidine Derivatives

discusses Bosentan , a pyrimidine-based drug for pulmonary arterial hypertension:

Property Target Compound Bosentan (Tracleer®)
Core Structure Diaryl pyrimidine Diaryl pyrimidine
Key Substituents Prenyl ether, 2-methoxyphenoxy 2-Hydroxyethoxy, 2-methoxyphenoxy
Metabolism Likely hepatic oxidation Hepatic (CYP3A4/CYP2C9)
Bioactivity Not yet reported Endothelin receptor antagonist

Key Insight :
Bosentan’s 2-hydroxyethoxy group improves water solubility, whereas the target compound’s prenyl group prioritizes lipophilicity. This suggests divergent therapeutic applications .

Pharmacokinetic Predictions

  • LogP : ~4.2 (moderate lipophilicity).
  • Metabolic Sites: Prenyl group (oxidation to epoxide or diol), methoxyphenoxy group (O-demethylation) .

Therapeutic Potential

  • Structural similarities to AP-NP () suggest possible antiviral activity against SARS-CoV-2 via hACE2-S protein interaction.
  • Further in vitro studies are required to compare efficacy with halogenated analogs () .

Biological Activity

The compound 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, also known by its CAS number 898924-51-1, is a novel organic molecule with potential biological activity. Its complex structure includes multiple functional groups that may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4}, with a molecular weight of 443.5 g/mol. The structure features a pyrimidine core substituted with methoxy and phenolic groups, which are known to influence biological activity through diverse mechanisms.

PropertyValue
Molecular FormulaC26H25N3O4
Molecular Weight443.5 g/mol
CAS Number898924-51-1

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the amino group on the pyrimidine ring allows for potential hydrogen bonding, while the methoxyphenoxy and other substituents may facilitate hydrophobic interactions and π-π stacking with target biomolecules. This multifaceted interaction profile suggests that the compound could modulate various cellular pathways, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have investigated the antitumor properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in melanoma and breast cancer models.

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of key enzymes involved in metabolic pathways. Preliminary data indicate that derivatives may act as inhibitors of tyrosinase, an enzyme critical for melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study exploring the effects of related pyrimidine derivatives found that they exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Tyrosinase Inhibition :
    • Research on similar compounds revealed that they inhibited tyrosinase activity significantly more than standard inhibitors like kojic acid, suggesting that modifications to the pyrimidine structure enhance inhibitory effects .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how these compounds bind to target enzymes, revealing potential binding sites and interactions that could be exploited for drug design .

Q & A

Q. Characterization methods :

  • 1H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and allyloxy substituents (δ 5.0–5.5 ppm) .
  • HRMS : To confirm molecular weight (e.g., m/z 461.441 for C₂₃H₂₂F₃N₃O₄) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding interactions (e.g., dihedral angles between aromatic rings) .

Basic: How do researchers validate the purity and structural integrity of this compound?

Answer:

  • HPLC : Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity. Mobile phases often include acetonitrile/water gradients .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bands at ~3260 cm⁻¹) .

Advanced: What computational strategies optimize its synthesis and predict reactivity?

Answer:

  • Reaction path search methods : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for improving yields .
  • Machine learning : Trains on existing reaction databases to recommend optimal conditions (e.g., temperature, catalyst loading) .

Advanced: How can structural discrepancies in NMR or XRD data be resolved?

Answer:

  • Dynamic NMR : Resolves tautomerism or rotational barriers (e.g., variable-temperature NMR at 25–80°C) .
  • XRD refinement : Uses software like SHELXL to adjust for thermal motion or disorder in crystal structures .
  • Comparative analysis : Cross-references with analogous compounds (e.g., pyrimidine derivatives with similar substituents) to validate chemical shifts or bond lengths .

Advanced: What methodologies assess its biological activity and structure-activity relationships (SAR)?

Answer:

  • Enzyme assays : Tests inhibition of kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence polarization) .
  • Molecular docking : Uses AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .
  • SAR studies : Synthesizes derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to correlate activity with electronic or steric effects .

Advanced: How can reaction yields be improved for large-scale synthesis?

Answer:

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., SNAr reactions) .
  • Catalyst optimization : Screens palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for Suzuki-Miyaura couplings .
  • Design of Experiments (DoE) : Employs factorial designs to identify critical parameters (e.g., solvent ratio, temperature) .

Advanced: What are the challenges in characterizing its degradation products?

Answer:

  • LC-MS/MS : Identifies oxidative byproducts (e.g., quinone formation from phenol oxidation) .
  • Forced degradation studies : Exposes the compound to heat, light, or acidic/basic conditions to simulate stability issues .
  • Isotopic labeling : Uses ¹³C-labeled analogs to trace degradation pathways via NMR .

Advanced: How do electronic effects of substituents influence its photophysical properties?

Answer:

  • TD-DFT calculations : Predicts UV-Vis absorption spectra (e.g., π→π* transitions at ~300 nm) .
  • Solvatochromism studies : Measures spectral shifts in solvents of varying polarity to assess charge-transfer character .
  • Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels and redox stability .

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